molecular formula C9H10O3 B1337213 3-Methoxy-2-methylbenzoic acid CAS No. 55289-06-0

3-Methoxy-2-methylbenzoic acid

Cat. No. B1337213
CAS RN: 55289-06-0
M. Wt: 166.17 g/mol
InChI Key: JPCISVSOTKMFPG-UHFFFAOYSA-N
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Description

3-Methoxy-2-methylbenzoic acid is a chemical compound that belongs to the class of organic compounds known as benzoic acids. These are compounds containing a benzene ring conjugated to a carboxylic acid. The specific structure of 3-methoxy-2-methylbenzoic acid includes a methoxy group at the third position and a methyl group at the second position on the benzene ring.

Synthesis Analysis

The synthesis of substituted benzoic acids can be achieved through various methods. For instance, directed ortho-metalation of unprotected benzoic acids has been demonstrated as an effective methodology for regioselective synthesis of contiguously substituted 2-methoxybenzoic acid derivatives . This method could potentially be adapted for the synthesis of 3-methoxy-2-methylbenzoic acid by choosing appropriate starting materials and reaction

Scientific Research Applications

Solubility and Dissociation Studies

  • Solubility in Aqueous Mixtures : Research by Maitra and Das (1994) explored the solubilities of 3-methylbenzoic acid in mixtures of 2-methoxyethanol and water, revealing insights into the thermodynamic dissociation constants and standard free energies of transfer of the substituted benzoic acid from water to mixed solvents (Maitra & Das, 1994).

Spectroscopy and Quantum Chemical Computations

  • Raman Spectroscopy for Detection : Clavijo, Menendez, and Aroca (2008) investigated the vibrational and surface-enhanced Raman spectra of vanillic acid, a compound closely related to 3-methoxy-2-methylbenzoic acid, highlighting its potential in analytical applications for detection at picomole concentrations (Clavijo et al., 2008).

Chemical Synthesis and Characterization

  • Polyaniline Doping : Amarnath and Palaniappan (2005) reported on using benzoic acid and substituted benzoic acids, including 2-methoxybenzoic acid, as dopants for polyaniline. Their research offers insights into the properties and conductivity of these doped polyaniline salts (Amarnath & Palaniappan, 2005).

Thermal and Chemical Stability

  • Thermal Decomposition of Rare Earth Element Compounds : Brzyska and Ożga (2002) conducted a spectral and thermal investigation of rare earth element 4-methoxy-2-methylbenzoates. This study provides valuable data on the decomposition and stability of these compounds (Brzyska & Ożga, 2002).

Biochemical and Environmental Interactions

  • Metabolism by Bacteria : A study by Donnelly and Dagley (1980) focused on the metabolism of various methoxybenzoic acids, including 3-methoxybenzoic acid, by Pseudomonas putida. This research is significant for understanding the microbial degradation of methoxybenzoic acids (Donnelly & Dagley, 1980).

Safety And Hazards

3-Methoxy-2-methylbenzoic acid is classified as an irritant . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

properties

IUPAC Name

3-methoxy-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-7(9(10)11)4-3-5-8(6)12-2/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCISVSOTKMFPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427374
Record name 3-methoxy-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-2-methylbenzoic acid

CAS RN

55289-06-0
Record name 3-methoxy-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxy-2-MethylBenzoic Acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-Amino-2-methylbenzoic acid, 140.3 grams (g), 0.93 mole, reacted in four portions) in 5.7 mass equivalents of methanol, was treated with 1.5 mole equivalents of concentrated sulfuric acid. The mixture was heated to 55° C. and 1.05 mole equivalent of sodium nitrite dissolved in twice its mass of water was fed to the reaction over 30 to 45 minutes, maintaining the temperature between 55° and 65° C. Then 4.5 mole equivalents of 25% aqueous sodium hydroxide was added over one-half hour, followed by a half-hour feed of 2 mole equivalents of dimethyl sulfate at 50° to 60° C. After one-half hour the batch was assayed by gas chromatography (GC). Additional sodium hydroxide and dimethyl sulfate were added in portions until complete conversion was obtained, The methanol remaining was removed by vacuum, and the residue was partitioned between ethyl acetate and water made acidic with sulfuric acid. The ethyl acetate was removed under vacuum. The combined residues (152.8 g) dissolved in 350 g warm methanol were poured into a mixture of 278 g concentrated sulfuric acid and 1 liter (L) water. The resulting precipitate was collected by filtration, washed with water, and dried in vacuo, giving 135.8 g of material which was 96% pure as determined by GC.
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Synthesis routes and methods II

Procedure details

Ground 3-amino-2-methylbenzoic acid (17 g, 0.11 mole) was mixed with methanol (120 mL) in a 1-13-neck round bottom flask provided with a mechanical stirrer and a thermometer. To this mixture, concentrated sulfuric acid, 15.5 mL, was added dropwise with stirring. Upon the addition, the temperature of the mixture went up to 50° C. The addition time was 2 minutes. Following the addition, the flask was placed on a pre-heated oil bath and the temperature of 50°-55° C. inside the flask was maintained. Thereafter, a dropwise addition of sodium nitrite solution (8.1 g in 17 mL of water) was started. When the temperature reached 62° C., the heating under the oil bath was turned off. After additional 10 min on the oil bath (the heater still turned off), the temperature dropped to 55° C., at which point sodium hydroxide (50% aqueous, 55 g) diluted water (55 mL) was added dropwise over 30 minutes, followed by water (55 mL) in one portion, and dimethyl sulfate (25 mL) dropwise in two portions (15 mL plus 10 mL) over 30 minutes with 20 minutes apart. The reaction mixture was allowed to cool to room temperature whereupon it was poured over concentrated sulfuric acid, 40 mL, diluted with water (360 mL), the product collected by filtration, and dried in vacuo over 24 hours to give 3-methoxy-2-methylbenzoic acid (12 g). 1H-NMR (CDCl3) δppm 2.50 (s, 3H), 3.85 (s, 3H), 7.03 (d 1H, Ar), 7.22 (dd, 1H, C-5), 7.59 (d, 1H, Ar).
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Synthesis routes and methods III

Procedure details

3-Amino-2-methylbenzoic acid (140.3 g, 0.93 mol, reacted in four portions) in 5.7 mass equivalents of methanol was treated with 1.5 mole equivalents of concentrated sulfuric acid. The mixture was heated to 55° C. and 1.05 mole equivalent of sodium nitrite dissolved in twice its mass of water was fed to the reaction over 30 to 45 minutes, maintaining the temperature between 55 and 65° C. 4.5 mole equivalents of 25% aqueous sodium hydroxide was added over one-half hour, followed by a half-hour feed of 2 mole equivalents of dimethylsulfate at 50 to 60° C. After one-half hour the batch was assayed by GC. Additional sodium hydroxide and dimethylsulfate were added in portions until complete conversion was obtained, The methanol remaining was removed by vacuum, and the residue was partitioned between ethyl acetate and water made acidic with sulfuric acid. The ethyl acetate was removed under vacuum. The combined residues (152.8 g) dissolved in 350 g warm methanol were poured into a mixture of 278 g concentrated sulfuric acid and 1 liter water. The resulting precipitate was collected by filtration, washed with water, and dried in vacuo, giving 135.8 g (88%) of material which was 96% pure as determined by GC.
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Yield
88%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methoxy-2-methylbenzoic acid
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Citations

For This Compound
75
Citations
TH Nguyen, NTT Chau, AS Castanet… - The Journal of …, 2007 - ACS Publications
… 3-methoxyphenyloxazolines on treatment with either n-BuLi or s-BuLi/TMEDA gave mixtures of both the ortho- and para-products, 48 route C led to 3-methoxy-2-methylbenzoic acid (6a) …
Number of citations: 67 0-pubs-acs-org.brum.beds.ac.uk
GL Hall, J Engebretson, MJ Hengel… - Journal of agricultural …, 2004 - ACS Publications
… Methoxyfenozide [3-methoxy-2-methylbenzoic acid 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl) hydrazide; RH-2485], in the formulation of INTREPID, was applied to various crops. …
Number of citations: 34 0-pubs-acs-org.brum.beds.ac.uk
RE Dean, A Midgley, EN White… - Journal of the Chemical …, 1961 - pubs.rsc.org
… same reactions 3-methoxy-2-methylbenzoic acid gave the corresponding anisole and thence the phenol on hydrolysis. This compound was shown to be identical with a 2,3-substituted …
Number of citations: 10 0-pubs-rsc-org.brum.beds.ac.uk
WJ Han, F Pu, CJ Li, ZW Liu, J Fan… - Advanced Synthesis & …, 2018 - Wiley Online Library
… 3-methoxy-2-methylbenzoic acid delivered the highest yield of the addition product (3 l, 83%). Importantly, 1 mmol and 5 mmol scale transformations of 3-methoxy-2-methylbenzoic acid …
RA BARNES, RW FAESSINGER - The Journal of Organic …, 1961 - ACS Publications
… 6-Bromo-3-methoxy-2-methylbenzoic acid has been prepared and its methyl ester transformed by the Ullmann reactionto 4,4'-dimethoxy-3,3'-dimethyldiphenic acid (XII). Acid XII could …
Number of citations: 25 0-pubs-acs-org.brum.beds.ac.uk
Y Yamagiwa, N Haruna, H Kawakami… - Bulletin of the Chemical …, 2020 - journal.csj.jp
… As for the o-toluic acid derivatives, the reaction of 3-methoxy-2-methylbenzoic acid (15) with 2′-hydroxyacetophenone (8) gave 16 in 63% yield (Entry 4). In addition, the reaction of 15 …
Number of citations: 3 www.journal.csj.jp
B Bennetau, J Mortier, J Moyroud… - Journal of the Chemical …, 1995 - pubs.rsc.org
Benzoic acid gives the ortho-lithiated species 1 under standard conditions (BusLi–TMEDA–THF, –90 C). Reaction of 1 at –78 C with either methyl iodide, dimethyl disulfide, …
Number of citations: 71 0-pubs-rsc-org.brum.beds.ac.uk
Y Chai, G Gao, S Shen, X Liu… - Rapid Communications in …, 2017 - Wiley Online Library
Rationale Electrospray ionization (ESI) tandem mass spectrometry can be applied to determine structural information about organic compounds. The [M + Na] + ion is one of the major …
WJ Han, F Pu, J Fan, ZW Liu… - Advanced Synthesis & …, 2017 - Wiley Online Library
… aromatic acids with tert-butyl acrylate also gave desired products in 43–87% yields under optimal conditions (Table 2, 3 k–3 s), among which 3-methoxy-2-methylbenzoic acid …
DL Comins, JD Brown - The Journal of organic chemistry, 1984 - ACS Publications
The addition of aromatic aldehydes to certain lithium dialkylamides in benzene or tetrahydrofuran gave «-amino alkoxides which were ortho lithiated with excess n-butyllithium. …
Number of citations: 242 0-pubs-acs-org.brum.beds.ac.uk

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